5-Bromo-1-(2,4-difluorobenzyl)-1H-indole
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Overview
Description
5-Bromo-1-(2,4-difluorobenzyl)-1H-indole is an organic compound that belongs to the class of indoles, which are heterocyclic aromatic organic compounds. This compound is characterized by the presence of a bromine atom at the 5th position and a 2,4-difluorobenzyl group attached to the nitrogen atom of the indole ring. Indoles are known for their wide range of biological activities and are often used as building blocks in the synthesis of pharmaceuticals and agrochemicals.
Preparation Methods
The synthesis of 5-Bromo-1-(2,4-difluorobenzyl)-1H-indole typically involves several steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5-bromoindole and 2,4-difluorobenzyl chloride.
Reaction Conditions: The key step involves the nucleophilic substitution reaction where the nitrogen atom of the indole ring attacks the carbon atom of the 2,4-difluorobenzyl chloride, resulting in the formation of the desired product. This reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide at elevated temperatures.
Purification: The crude product is then purified using techniques such as column chromatography to obtain the pure compound.
Chemical Reactions Analysis
5-Bromo-1-(2,4-difluorobenzyl)-1H-indole can undergo various chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce functional groups like carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The bromine atom at the 5th position can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions, leading to a variety of substituted indole derivatives.
Scientific Research Applications
5-Bromo-1-(2,4-difluorobenzyl)-1H-indole has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: It serves as a lead compound in drug discovery and development, particularly in the design of new therapeutic agents targeting specific biological pathways.
Industry: The compound is used in the development of new materials with specific properties, such as organic light-emitting diodes (OLEDs) and other electronic devices.
Mechanism of Action
The mechanism of action of 5-Bromo-1-(2,4-difluorobenzyl)-1H-indole depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or modulate the function of receptors involved in inflammatory responses. The exact molecular pathways and targets can vary depending on the specific context and application.
Comparison with Similar Compounds
5-Bromo-1-(2,4-difluorobenzyl)-1H-indole can be compared with other similar compounds, such as:
5-Bromo-1-(2,4-difluorobenzyl)-6-fluoro-1H-benzimidazol-2-amine: This compound has a similar structure but contains a benzimidazole ring instead of an indole ring, and an additional fluorine atom at the 6th position.
5-Bromo-1-(2,4-difluorobenzyl)-1H-pyrazolo[3,4-b]pyridine: This compound features a pyrazolo[3,4-b]pyridine ring system instead of an indole ring, which may result in different biological activities and properties.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both bromine and difluorobenzyl groups, which can influence its reactivity and biological activity.
Properties
IUPAC Name |
5-bromo-1-[(2,4-difluorophenyl)methyl]indole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10BrF2N/c16-12-2-4-15-10(7-12)5-6-19(15)9-11-1-3-13(17)8-14(11)18/h1-8H,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWEDQRDVJRYOHP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)CN2C=CC3=C2C=CC(=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10BrF2N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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